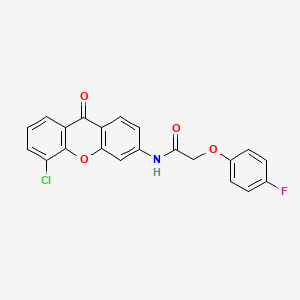

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(4-fluorophenoxy)acetamide

Description

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(4-fluorophenoxy)acetamide is a synthetic small molecule characterized by a xanthene core substituted with a chlorine atom at position 5 and a ketone group at position 7. The acetamide side chain at position 3 includes a 4-fluorophenoxy moiety, which may confer unique electronic and steric properties.

Properties

IUPAC Name |

N-(5-chloro-9-oxoxanthen-3-yl)-2-(4-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClFNO4/c22-17-3-1-2-16-20(26)15-9-6-13(10-18(15)28-21(16)17)24-19(25)11-27-14-7-4-12(23)5-8-14/h1-10H,11H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDSIQBPTXTBCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC3=C(C2=O)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(4-fluorophenoxy)acetamide is a synthetic compound that belongs to the xanthene class of compounds. Its unique structure and potential biological activities have garnered attention in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a xanthene core, which is a tricyclic aromatic system known for its fluorescent properties. The presence of a chlorine atom and a 4-fluorophenoxy group enhances its chemical reactivity and potential biological activity.

Structural Formula

Anticancer Activity

Research has indicated that xanthene derivatives, including this compound, may possess significant anticancer properties. A study demonstrated that compounds with similar xanthene structures exhibited potency against various cancer cell lines, including non-small cell lung cancer (A549) cells. These compounds were found to induce apoptosis through mitochondrial pathways and caspase activation, suggesting their potential as therapeutic agents in cancer treatment .

Antimicrobial Activity

The antimicrobial properties of xanthene derivatives have also been explored. Some studies indicate that these compounds can inhibit the growth of both gram-positive and gram-negative bacteria. The presence of specific functional groups, such as the fluorophenoxy moiety, may enhance their effectiveness against microbial pathogens .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, which could lead to inhibition of topoisomerase enzymes involved in DNA replication and repair.

- Fluorescent Properties : Its fluorescent characteristics make it suitable for applications in biological imaging, allowing for visualization of cellular processes and structures.

Case Studies

- Anticancer Efficacy : In a comparative study involving various flavonol derivatives, compounds similar to this compound demonstrated IC50 values in the low micromolar range against A549 cells. This suggests that modifications to the xanthene structure can significantly influence biological activity .

- Antimicrobial Screening : A series of xanthene-based compounds were screened for antimicrobial activity against a panel of bacterial strains. Results indicated that certain derivatives exhibited notable inhibitory effects, highlighting the potential for developing new antimicrobial agents based on the xanthene scaffold .

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following analysis compares the target compound with structurally related acetamide derivatives documented in recent patents and pharmacopeial literature. Key differences in substitution patterns, core scaffolds, and functional groups are highlighted.

Table 1: Structural Comparison of Acetamide Derivatives

Core Scaffold Variations

- Xanthene vs. Benzothiazole (): The benzothiazole-based analogs (e.g., EP3 348 550A1 compounds) feature a sulfur- and nitrogen-containing heterocycle, which enhances π-stacking interactions in biological targets compared to the oxygen-rich xanthene core. The trifluoromethyl group (CF3) in benzothiazole derivatives may improve metabolic stability but reduce solubility relative to the chloro-xanthene system .

- Chiral Hexane Backbone (): Compounds with amino-hydroxy hexane scaffolds (e.g., entries f–h in Pharmacopeial Forum) exhibit stereochemical complexity, enabling selective binding to chiral receptors. In contrast, the planar xanthene core may favor interactions with flat binding pockets (e.g., kinase ATP sites) .

Substituent Effects

- Halogenation: The 5-chloro substituent on the xanthene core may enhance electrophilicity and binding to nucleophilic residues (e.g., cysteine thiols).

- Aryloxy Groups: The 4-fluorophenoxy group in the target compound introduces moderate electronegativity and lipophilicity.

Pharmacological Implications

While direct activity data for the target compound are absent in the provided evidence, structural analogs suggest trends:

- Benzothiazole derivatives () are frequently explored as kinase inhibitors due to their rigid, planar cores. The xanthene analog’s ketone group may similarly interact with catalytic lysine residues.

- Chiral acetamides () are often protease inhibitors, leveraging hydrogen-bonding interactions from hydroxyl and amino groups—a feature absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.